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Cat. No.: B15543444 Get Quote

For Immediate Release

A novel molecular glue degrader, WIZ degrader 8 (also identified as compound 10), has

emerged as a promising therapeutic candidate for sickle cell disease by inducing fetal

hemoglobin (HbF) through the targeted degradation of the transcription factor WIZ. For

researchers and drug development professionals, a critical aspect of evaluating such a

compound is its selectivity profile. This guide provides a comprehensive comparison of the

cross-reactivity of WIZ degrader 8 and related WIZ degraders with other zinc-finger proteins,

based on available experimental data.

The high selectivity of WIZ degrader 8 and its analogues for the WIZ protein over other cellular

proteins, including numerous other zinc-finger proteins, has been demonstrated through global

proteomic analyses. These studies are crucial for assessing potential off-target effects and

ensuring the therapeutic safety and efficacy of the degrader.

Executive Summary of Selectivity Data
Global proteomic profiling using techniques such as tandem mass tagging (TMT) coupled with

liquid chromatography-mass spectrometry (LC-MS/MS) has been employed to determine the

selectivity of WIZ degraders. The data from these experiments reveal that while WIZ is potently

and selectively degraded, the vast majority of other proteins, including those with similar

structural motifs like zinc fingers, remain unaffected.
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Below is a summary of the key findings from proteomic studies on WIZ degraders, including

WIZ degrader 8 and the related dual-target degrader, BMS-986470.

WIZ Degrader 8 (Compound 10) and related dWIZ
degraders
While the full quantitative proteomics dataset for WIZ degrader 8 is located within the

supplementary materials of the primary publication, the study reports the compound as a

"potent, and selective molecular glue degrader of the transcription factor WIZ." This conclusion

is drawn from extensive proteomic profiling.

Target Protein Description Degradation Level
Off-Target Proteins
Degraded

WIZ

Widely Interspaced

Zinc Finger protein;

transcriptional

repressor.

Potent Degradation
Not significantly

reported

Note: Detailed quantitative values for WIZ degradation (e.g., DC50, Dmax) and a

comprehensive list of non-target proteins with their respective abundance changes are

available in the supplementary information of Kerrigan JR, et al. J Med Chem. 2024.

BMS-986470: A Dual Degrader of WIZ and ZBTB7A
Further insights into the selectivity for zinc-finger proteins can be gleaned from studies of BMS-

986470, a dual degrader targeting both WIZ and ZBTB7A (Zinc Finger and BTB Domain

Containing 7A). Global proteomic profiling of BMS-986470 demonstrated remarkable

selectivity.
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Target Protein Description Degradation Level Key Finding

WIZ

Widely Interspaced

Zinc Finger protein;

transcriptional

repressor.

Potent Degradation

WIZ and ZBTB7A

were the predominant

proteins regulated in

the proteome.

ZBTB7A

Zinc Finger and BTB

Domain Containing

7A; transcriptional

repressor.

Potent Degradation

High selectivity for the

intended zinc-finger

protein targets.

Note: The comprehensive proteomics data for BMS-986470 is detailed in the supplementary

materials of the presentation by Rychak et al., at the 66th ASH Annual Meeting and Exposition,

2024.

Experimental Protocols
The assessment of degrader selectivity is paramount and relies on robust experimental design.

The following outlines a typical workflow for global proteomic analysis of degrader cross-

reactivity.

Global Proteomic Profiling by Tandem Mass Tag (TMT)
Mass Spectrometry
This methodology allows for the simultaneous identification and quantification of thousands of

proteins in multiple samples, providing a global view of protein abundance changes upon

treatment with a degrader.

1. Cell Culture and Treatment:

Human cell lines relevant to the therapeutic area (e.g., human umbilical cord blood-derived

erythroid progenitor cells for sickle cell disease) are cultured under standard conditions.

Cells are treated with the WIZ degrader (e.g., WIZ degrader 8) at various concentrations

and for different durations, alongside a vehicle control (e.g., DMSO).
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2. Cell Lysis and Protein Extraction:

Following treatment, cells are harvested and washed with phosphate-buffered saline (PBS).

Cell pellets are lysed in a buffer containing urea and detergents to ensure complete protein

solubilization and denaturation.

The lysate is clarified by centrifugation to remove cellular debris.

3. Protein Digestion and Peptide Labeling:

Protein concentration in the lysate is determined using a standard assay (e.g., BCA assay).

Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prevent

disulfide bond reformation.

The protein mixture is digested into peptides using an enzyme, typically trypsin.

Peptides from each sample are then labeled with a specific isobaric tandem mass tag (TMT)

reagent. This allows for the samples to be multiplexed for simultaneous analysis.

4. Mass Spectrometry Analysis:

The labeled peptide samples are combined and analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

Peptides are separated by reverse-phase liquid chromatography and ionized before entering

the mass spectrometer.

The mass spectrometer acquires high-resolution MS1 scans for peptide identification and

MS2/MS3 scans for peptide sequencing and quantification of the TMT reporter ions.

5. Data Analysis:

The raw mass spectrometry data is processed using specialized software (e.g., Proteome

Discoverer, MaxQuant).
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Peptides and proteins are identified by searching the data against a human protein

database.

The relative abundance of each protein across the different treatment conditions is

determined by comparing the intensities of the TMT reporter ions.

Statistical analysis is performed to identify proteins that show significant changes in

abundance upon degrader treatment.

Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a WIZ

degrader using global proteomics.
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Workflow for Proteomic Analysis of WIZ Degrader Selectivity
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Caption: A schematic of the experimental workflow for assessing WIZ degrader selectivity.
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Signaling Pathway of WIZ Degrader Action
WIZ degrader 8 acts as a molecular glue to induce the proximity between the WIZ protein and

the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent

proteasomal degradation of WIZ, ultimately resulting in the de-repression of fetal hemoglobin

expression.

Mechanism of Action of WIZ Degrader 8
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Caption: The signaling pathway of WIZ degrader 8 leading to increased HbF expression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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